2-(Pyrrolidin-3-yl)-1,3-benzoxazole
Overview
Description
2-(Pyrrolidin-3-yl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development. The benzoxazole ring is known for its presence in various bioactive molecules, while the pyrrolidine ring contributes to the compound’s three-dimensional structure, enhancing its interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with a pyrrolidine derivative in the presence of a dehydrating agent. The reaction conditions often involve heating the mixture to facilitate the cyclization process.
For example, the synthesis can be carried out by reacting 2-aminophenol with 3-chloropyrrolidine in the presence of a base such as potassium carbonate. The reaction mixture is heated to around 100°C to promote the formation of the benzoxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced benzoxazole derivatives.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
2-(Pyrrolidin-3-yl)-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The benzoxazole ring’s electronic properties and the pyrrolidine ring’s steric effects contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-3-yl)-1,3-benzothiazole: Similar structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.
2-(Pyrrolidin-3-yl)-1,3-benzimidazole: Similar structure but with a nitrogen atom replacing the oxygen in the benzoxazole ring.
Uniqueness
2-(Pyrrolidin-3-yl)-1,3-benzoxazole is unique due to the presence of the oxygen atom in the benzoxazole ring, which influences its electronic properties and reactivity. This compound’s specific combination of the benzoxazole and pyrrolidine rings provides a distinct three-dimensional structure, enhancing its potential as a versatile scaffold in drug design and development.
Properties
IUPAC Name |
2-pyrrolidin-3-yl-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8/h1-4,8,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQZNLFYFBJNEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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